molecular formula C24H24D5NO3.HCl B1574517 Donepezil - d5 hydrochloride

Donepezil - d5 hydrochloride

Cat. No.: B1574517
M. Wt: 420.99
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Donepezil-d5 hydrochloride is a deuterium-labeled analog of donepezil hydrochloride, a reversible acetylcholinesterase (AChE) inhibitor widely used in Alzheimer’s disease (AD) treatment. Its chemical structure (C${24}$H${29}$NO$3$·HCl with five deuterium atoms substituting hydrogen) and molecular weight (~415.95 g/mol) closely mirror the parent compound .

Analytical characterization includes high-performance liquid chromatography (HPLC) with UV detection (271 nm) and infrared spectroscopy for purity validation (98.0–102.0%) . Storage requires protection from moisture at 4°C, with stability in solvent at -80°C for six months .

Properties

Molecular Formula

C24H24D5NO3.HCl

Molecular Weight

420.99

Synonyms

2,3-Dihydro-5,6-dimethoxy-2-[[1-((phenyl-d5)methyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Applications

1. Analytical Chemistry

Donepezil-D5 hydrochloride serves as an internal standard in mass spectrometry and chromatography for quantifying donepezil levels in biological samples. The use of deuterated compounds helps improve the accuracy and reliability of analytical methods by compensating for variations in ionization efficiency and matrix effects .

2. Pharmacokinetic Studies

Research utilizing donepezil-D5 allows for detailed pharmacokinetic profiling of donepezil without interference from endogenous substances. Studies have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations of donepezil, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics .

Clinical Research Applications

1. Efficacy Studies

Numerous clinical trials have investigated the efficacy of donepezil in various forms of dementia beyond Alzheimer's disease, including vascular dementia and Lewy body dementia. For example, a systematic review indicated that donepezil significantly improved cognitive function compared to placebo across multiple studies involving thousands of participants .

2. Case Studies

A notable case study involved a severely demented patient who exhibited significant cognitive improvement after being treated with donepezil within a clinical study framework. This case highlighted the potential benefits of donepezil in managing advanced Alzheimer's disease symptoms .

Neuropharmacological Insights

1. Mechanism of Action

Donepezil-D5 hydrochloride retains the pharmacological properties of donepezil, including its ability to inhibit AChE selectively. This inhibition leads to increased acetylcholine levels at synapses, enhancing cholinergic transmission critical for memory and learning processes .

2. Neuroprotective Effects

Recent studies suggest that donepezil may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation associated with neurodegenerative diseases. The impact on microglial activation suggests a broader therapeutic potential beyond cholinergic enhancement .

Comparative Efficacy Table

Study Type Population Dosage Outcome Measures Results
Meta-Analysis8257 participants5 mg/day or 10 mg/dayADAS-Cog, MMSE, SIBSignificant cognitive improvement
Case StudyAdvanced Alzheimer's patientVariesCognitive functionNotable improvement observed
Pharmacokinetic StudyHealthy volunteersN/APlasma concentrationAccurate quantification achieved

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Neuroprotection : Donepezil mitigates Aβ$_{42}$-induced neurotoxicity, independent of AChE inhibition, via modulation of glycogen synthase kinase-3 (GSK-3) activity .
  • rCBF Preservation : Long-term donepezil use (12 months) reduces decline in rCBF in AD patients, particularly in the prefrontal cortex and anterior cingulate gyri .
  • Comparative Limitations: Novel analogs (e.g., benzofuran derivatives) lack clinical validation, while formulation advancements (NLCs, sustained-release) address delivery challenges rather than potency .

Preparation Methods

Synthesis via Catalytic Transfer Hydrogenation and Benzylation (CN111100062A)

  • Starting Materials: 5,6-dimethoxy-1-indanone and 4-pyridylaldehyde.
  • Step 1: Condensation of the starting materials in toluene with a mixed catalyst system (potassium carbonate or anhydrous calcium chloride combined with sodium or potassium iodide) in the presence of purified water to form an intermediate (compound III).
  • Step 2: Catalytic transfer hydrogenation of compound III in an ethyl alcohol-acetone-water solvent mixture using formic acid as a hydrogen source and palladium on carbon (Pd/C) as a catalyst at 40-60 °C.
  • Step 3: Oxidation with Jones reagent (chromium trioxide in sulfuric acid and water) followed by pH adjustment with hydrochloric acid to yield donepezil hydrochloride.
  • Advantages: Mild reaction conditions, high yield and purity, simple post-treatment, and suitability for industrial scale.
  • Reaction Conditions Table:
Step Reagents/Catalysts Solvent(s) Temperature (°C) Notes
1 K2CO3 or CaCl2 + NaI or KI Toluene + purified water Ambient Catalyst mixture, crystallization
2 Pd/C + formic acid Ethanol-acetone-water mix 40-60 Catalytic transfer hydrogenation
3 Jones reagent + HCl - 0-30 Oxidation and pH adjustment

This method addresses selectivity issues in hydrogen reduction and achieves high purity (~97%) and yield suitable for industrial production.

Improved Reduction Process Using Platinum Catalyst (US8987458B2)

  • Intermediate: 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methylene]pyridonium halide.
  • Reduction: Hydrogenation using platinum on activated carbon catalyst under hydrogen gas pressure (25-80 psi, preferably 55-60 psi) at 25-30 °C for 3-4 hours.
  • Work-up: Filtration, solvent removal under reduced pressure, pH adjustment with ammonia, extraction with ethyl acetate, drying, and recrystallization.
  • Final Step: Conversion of donepezil free base to hydrochloride salt by acidification with methanolic HCl and precipitation with diisopropyl ether.
  • Advantages: Safe, industrially feasible, time-efficient, cost-effective, and yields donepezil hydrochloride with purity ≥98%.
  • Process Highlights Table:
Parameter Conditions Outcome/Notes
Hydrogen pressure 55-60 psi Optimal for selective reduction
Temperature 25-30 °C Mild conditions prevent impurities
Reaction time 3-4 hours Complete reduction
Catalyst Pt on activated carbon High activity and selectivity
Purification Crystallization from methanol/diisopropyl ether High purity (>98%)

This process minimizes debenzylation impurities and is suitable for large-scale synthesis.

Darzen Reaction-Based Route (PubMed 20823593)

  • Key Intermediate: Epoxide 5,6-dimethoxy-3-(pyridine-4-yl)spiro[indene-2,2'-oxiran]-1(3H)-one.
  • Method: Darzen reaction between pyridine-4-carboxaldehyde and 2-bromo-5,6-dimethoxy indanone to form the epoxide intermediate.
  • Subsequent Steps: One-pot deoxygenation and hydrogenation to yield donepezil hydrochloride.
  • Advantages: Economical, improved overall yield, and fewer steps.
  • Significance: Provides a commercially viable alternative synthetic route for donepezil hydrochloride.

Hydrogenation and Benzylation Using Noble Metal Catalysts (EP1992616A1)

  • Benzylation: Reaction of intermediates with benzyl halides in aromatic solvents such as toluene.
  • Reduction: Hydrogenation or hydride reduction (e.g., sodium borohydride) using noble metal catalysts (Pt, Pd, Ni).
  • Hydrogenation Conditions: Typically under 5-6 bar hydrogen pressure at room temperature.
  • Finalization: Acidification with hydrogen chloride in ethanol and precipitation with diisopropyl ether.
  • Advantages: Efficient catalytic reduction and straightforward isolation of donepezil hydrochloride.
  • Catalysts and Solvents Table:
Catalyst Solvent(s) Hydrogen Pressure Temperature Notes
Pt, Pd, Ni or alloys Methanol, dichloromethane, toluene 5-6 bar Room temp High selectivity and yield

This method is widely cited for its reliability and scalability.

Preparation of this compound

The preparation of the deuterated analog, this compound, generally follows the same synthetic routes as the non-deuterated compound, with the critical difference being the use of deuterium-labeled reagents or solvents in key steps:

  • Deuterated Benzyl Halide: Using benzyl-d5 chloride or benzyl-d5 bromide during the benzylation step introduces deuterium atoms into the molecule.
  • Deuterated Solvents and Hydrogen Sources: Employing deuterated solvents (e.g., d6-DMSO, d8-toluene) and deuterium gas (D2) or deuterated formic acid as the hydrogen source during catalytic hydrogenation ensures incorporation of deuterium at labile hydrogen positions.
  • Catalytic Hydrogenation: Using Pd/C or Pt/C catalysts under D2 atmosphere at controlled temperature and pressure conditions analogous to the non-deuterated synthesis.
  • Purification: Similar crystallization and salt formation steps to isolate this compound with high isotopic purity.

Due to the similarity in synthetic methods, the same reaction conditions and catalysts described above apply, with adjustments to incorporate deuterium sources.

Comparative Summary of Preparation Methods

Method/Patent Key Features Advantages Limitations
CN111100062A (2019) Catalytic transfer hydrogenation with Pd/C and formic acid; Jones oxidation Mild conditions, high yield/purity, industrial scale Requires Jones reagent handling
US8987458B2 (2009) Pt/C catalyzed hydrogenation under moderate pressure; benzylation in toluene Safe, efficient, high purity (>98%) High temperature benzylation step
PubMed 20823593 (2010) Darzen reaction to epoxide intermediate; one-pot deoxygenation and hydrogenation Economical, fewer steps, improved yield Less common industrial adoption
EP1992616A1 (2006) Benzylation with benzyl halide; reduction with hydrides or hydrogenation using Pt, Pd, Ni catalysts Versatile catalysts, scalable Use of hydrides can generate waste

Research Findings and Industrial Relevance

  • The use of mixed catalysts and transfer hydrogenation with formic acid as hydrogen source reduces the generation of impurities and simplifies post-reaction purification, enhancing industrial feasibility.
  • Platinum on activated carbon catalysts provide high selectivity and reduce unwanted side reactions such as debenzylation, improving product purity and yield.
  • The Darzen reaction route offers an innovative alternative with fewer synthetic steps and better overall yields but requires specialized intermediates.
  • Noble metal-catalyzed hydrogenation remains the gold standard for reduction steps, with careful control of reaction parameters critical for optimal outcomes.
  • For this compound, isotopic labeling is achieved by substituting hydrogen sources and reagents with their deuterated counterparts without altering the fundamental synthetic pathway.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Donepezil-d5 hydrochloride in biological matrices?

  • Methodological Answer :

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use deuterated Donepezil-d5 as an internal standard to correct for matrix effects and ionization variability. Calibration curves should span 1–100 ng/mL, with validation parameters (linearity R2>0.99R^2 > 0.99, precision CV < 15%, accuracy 85–115%) per FDA guidelines .
  • Reverse-Phase HPLC : Optimize mobile phase (e.g., acetonitrile:phosphate buffer pH 3.0, 55:45 v/v) with UV detection at 271 nm. Retention times for Donepezil and Donepezil-d5 should differ by ≥1.5 min to avoid co-elution .

Q. How do physicochemical properties (e.g., solubility, Log P) influence Donepezil-d5 formulation for preclinical studies?

  • Methodological Answer :

  • Solubility : Donepezil-d5 hydrochloride is freely soluble in water and methanol (≥50 mg/mL) but poorly soluble in ethyl acetate (≤0.1 mg/mL). Use co-solvents like polyethylene glycol 400 for in vivo dosing .
  • Log P (4.27) : High lipophilicity necessitates lipid-based carriers (e.g., liposomes) for transdermal delivery. Validate stability via DSC to detect polymorphic transitions during formulation .

Q. What are the critical parameters for validating a UV spectrophotometric assay for Donepezil-d5?

  • Methodological Answer :

  • Linearity : Test concentrations 2–20 μg/mL at λmax 229 nm. Use a quartz cuvette to minimize scattering.
  • Specificity : Confirm no interference from excipients (e.g., lactose, PVP) via placebo spiking.
  • Robustness : Vary pH (±0.2), wavelength (±2 nm), and solvent ratio to assess method resilience .

Advanced Research Questions

Q. How can deuterium labeling improve pharmacokinetic (PK) studies of Donepezil?

  • Methodological Answer :

  • Isotope Effect Mitigation : Donepezil-d5 minimizes metabolic interference (e.g., CYP3A4-mediated oxidation) due to deuterium’s kinetic isotope effect. Use a crossover study design to compare PK parameters (AUC, Cmax, t½) between labeled and unlabeled forms .
  • Mass Spectrometry Sensitivity : Employ MRM transitions (e.g., m/z 380→91 for Donepezil; m/z 385→96 for Donepezil-d5) to enhance selectivity in complex matrices like cerebrospinal fluid .

Q. How to design experiments correlating plasma Donepezil-d5 concentrations with acetylcholinesterase (AChE) inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Measure RBC AChE activity via Ellman’s assay. Plot % inhibition vs. plasma concentrations (log scale) to derive EC50 (e.g., 15.6 ng/mL in humans). Use nonlinear regression (e.g., Hill equation) to model dose-response .
  • Clinical Relevance : In Alzheimer’s trials, correlate AChE inhibition (target ≥60%) with cognitive endpoints (ADAS-cog, CIBIC-plus). Adjust dosing to maintain plasma levels >25 ng/mL for 5 mg/day and >50 ng/mL for 10 mg/day .

Q. What strategies resolve contradictions in Donepezil-d5 stability data across studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose Donepezil-d5 to heat (60°C), light (1.2 million lux-hours), and pH extremes (1–13). Monitor degradation products via HPLC-MS to identify critical stability factors (e.g., oxidation at the piperidine ring) .
  • Statistical Reconciliation : Apply meta-analysis to harmonize disparate stability results. For example, use Cochran’s Q test to assess heterogeneity in Arrhenius-derived shelf-life estimates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.